molecular formula C13H18O3 B7939174 2-Methyl-3-(3-propoxyphenyl)propanoic acid

2-Methyl-3-(3-propoxyphenyl)propanoic acid

Cat. No.: B7939174
M. Wt: 222.28 g/mol
InChI Key: JTIMPCIHBDUQKK-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-propoxyphenyl)propanoic acid is an organic compound with a complex structure that includes a propanoic acid backbone substituted with a methyl group and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(3-propoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a phenylpropanoic acid derivative with a propyl halide under basic conditions, followed by methylation using a suitable methylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.

    Reduction: Conversion to 2-Methyl-3-(3-propoxyphenyl)propanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-Methyl-3-(3-propoxyphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-3-(3-propoxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, such as inhibition of inflammatory mediators in medical research.

Comparison with Similar Compounds

  • 2-Methyl-3-phenylpropanoic acid
  • 3-(3-Methoxyphenyl)propanoic acid
  • 2-Methyl-3-(4-hydroxyphenyl)propanoic acid

Comparison: 2-Methyl-3-(3-propoxyphenyl)propanoic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets.

Properties

IUPAC Name

2-methyl-3-(3-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-7-16-12-6-4-5-11(9-12)8-10(2)13(14)15/h4-6,9-10H,3,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIMPCIHBDUQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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